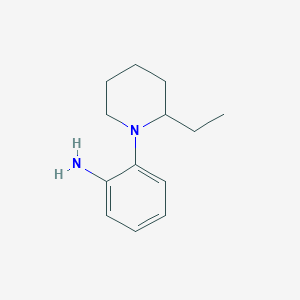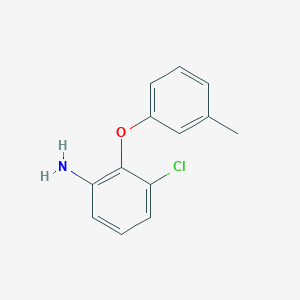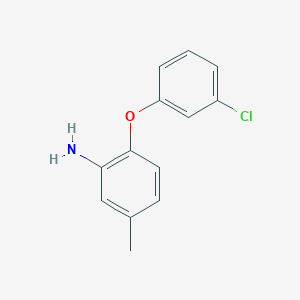
2-(3-Chlorophénoxy)-5-méthylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group attached to the aniline ring, which imparts unique chemical properties to the compound
Applications De Recherche Scientifique
2-(3-Chlorophenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that the compound may interact with specific targets in plants
Mode of Action
For instance, 2-(3-Chlorophenoxy)propionic acid, a related compound, is known to be a chiral phenoxy acid herbicide . The exact interaction of 2-(3-Chlorophenoxy)-5-methylaniline with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
A related compound, 2-(3-chlorophenoxy)propionic acid, has been described as a herbicide , suggesting that it may interfere with certain biochemical pathways in plants
Result of Action
Related compounds such as 2-(3-chlorophenoxy)propionic acid have been described as herbicides , suggesting that they may have specific effects on plant cells
Action Environment
It’s worth noting that similar compounds such as cloprop, a herbicide that is now obsolete, is highly soluble in water and non-volatile This suggests that environmental factors such as temperature, pH, and the presence of water could potentially influence the action of 2-(3-Chlorophenoxy)-5-methylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-methylaniline typically involves the reaction of 3-chlorophenol with 5-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenoxy)-5-methylaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenoxy)-5-methylaniline can be compared with other similar compounds such as:
2-(4-Chlorophenoxy)-5-methylaniline: Similar structure but with the chlorine atom in a different position, leading to different chemical properties and reactivity.
2-(3-Bromophenoxy)-5-methylaniline: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
2-(3-Chlorophenoxy)-4-methylaniline: Methyl group in a different position, influencing the compound’s steric and electronic properties.
These comparisons highlight the uniqueness of 2-(3-Chlorophenoxy)-5-methylaniline in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAVQNKEACEBQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
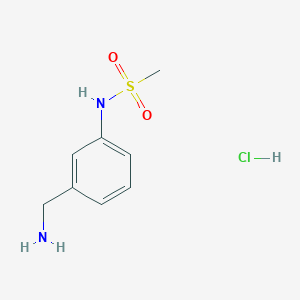
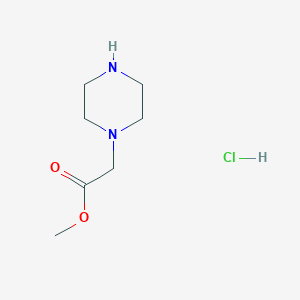
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
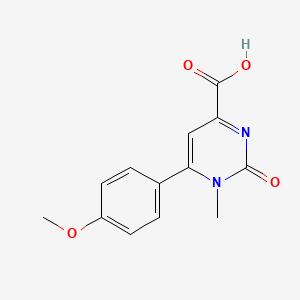
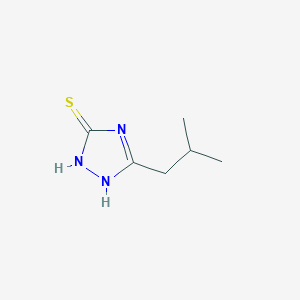

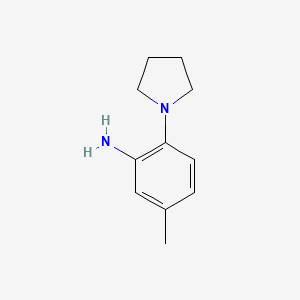
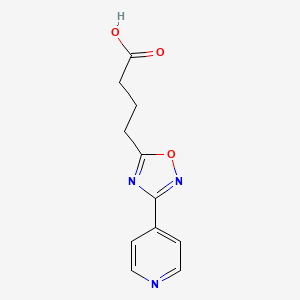
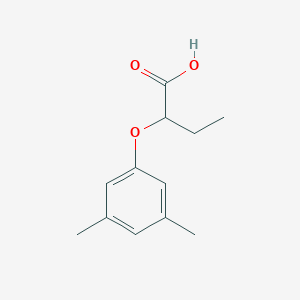
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)

